molecular formula C14H19N5O2S B2985492 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide CAS No. 922007-72-5

2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide

Cat. No.: B2985492
CAS No.: 922007-72-5
M. Wt: 321.4
InChI Key: NZJKAAKLIOEYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide is a useful research compound. Its molecular formula is C14H19N5O2S and its molecular weight is 321.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-triazine derivatives, which share a similar structure with the compound , have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . These activities suggest that the compound may interact with a range of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It is known that the compound likely undergoes a conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo . This reaction pathway suggests that the compound may interact with its targets through covalent bonding or other types of molecular interactions.

Biochemical Pathways

It is known that 1,2,4-triazine derivatives can affect a broad spectrum of biological activities . This suggests that the compound may influence various biochemical pathways, potentially leading to downstream effects such as the inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.

Result of Action

It has been reported that similar compounds can incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that the compound may have similar effects, potentially leading to cell death in certain types of cells.

Properties

IUPAC Name

2-[(5-oxo-6,7,8,9-tetrahydro-4H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-2-7-15-11(20)8-22-14-18-17-13-16-12(21)9-5-3-4-6-10(9)19(13)14/h2-8H2,1H3,(H,15,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJKAAKLIOEYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C2N1C3=C(CCCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.